2-Amino-2-methylpropan-1,1,3,3,3-d5-1-ol-d
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Overview
Description
2-Amino-2-methylpropanol-d6 is a deuterated form of 2-Amino-2-methylpropanol, an organic compound with the molecular formula C4H11NO. This compound is characterized by the presence of both amine and alcohol functional groups, making it a versatile intermediate in various chemical reactions. The deuterated version, 2-Amino-2-methylpropanol-d6, is often used in scientific research to study reaction mechanisms and pathways due to the presence of deuterium atoms, which can be traced using spectroscopic methods .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-2-methylpropanol-d6 can be synthesized through the hydrogenation of 2-aminoisobutyric acid or its esters. The reaction typically involves the use of a deuterium source to replace the hydrogen atoms with deuterium. This process requires specific reaction conditions, including the presence of a catalyst such as palladium on carbon (Pd/C) and a deuterium gas atmosphere .
Industrial Production Methods
In industrial settings, the production of 2-Amino-2-methylpropanol-d6 follows similar synthetic routes but on a larger scale. The process involves the continuous flow of reactants through a reactor containing the catalyst, ensuring efficient hydrogenation and deuteration. The product is then purified through distillation or crystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methylpropanol-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amine group can undergo substitution reactions with acyl chlorides to form amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acyl chlorides and anhydrides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Amides.
Scientific Research Applications
2-Amino-2-methylpropanol-d6 is widely used in scientific research due to its unique properties:
Mechanism of Action
The mechanism of action of 2-Amino-2-methylpropanol-d6 involves its interaction with various molecular targets. The amine group can form hydrogen bonds with other molecules, facilitating reactions such as nucleophilic substitution. The presence of deuterium atoms allows researchers to trace the compound’s pathway in reactions, providing insights into reaction mechanisms and kinetics .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methylpropanol: The non-deuterated form of the compound.
Aminoisobutanol: Another compound with similar functional groups.
Isobutanolamine: A related compound with a similar structure.
Uniqueness
2-Amino-2-methylpropanol-d6 is unique due to the presence of deuterium atoms, which makes it particularly useful in spectroscopic studies and tracing reaction pathways. This property distinguishes it from its non-deuterated counterparts and other similar compounds .
Properties
Molecular Formula |
C4H11NO |
---|---|
Molecular Weight |
95.17 g/mol |
IUPAC Name |
1,1,1,3,3-pentadeuterio-3-deuteriooxy-2-methylpropan-2-amine |
InChI |
InChI=1S/C4H11NO/c1-4(2,5)3-6/h6H,3,5H2,1-2H3/i1D3,3D2,6D |
InChI Key |
CBTVGIZVANVGBH-FXHKVZKDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)(C([2H])([2H])O[2H])N |
Canonical SMILES |
CC(C)(CO)N |
Origin of Product |
United States |
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